6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyridazine ring, which is known for its biological activity, and a thiophene moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of thiophene derivatives with pyridazine precursors under controlled conditions. One common method includes the condensation of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with ethyl acetoacetate to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide
- 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Uniqueness
6-Oxo-N-(1-(thiophen-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring and a thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-oxo-N-(1-thiophen-2-ylethyl)-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-7(9-3-2-6-17-9)12-11(16)8-4-5-10(15)14-13-8/h2-7H,1H3,(H,12,16)(H,14,15) |
InChI Key |
TZUPLIWXZLALMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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